

# Interpreting the 1H and 13C NMR spectra of 5-bromopentanal

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Compound of Interest		
Compound Name:	5-bromopentanal	
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An in-depth analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **5-bromopentanal** is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed interpretation of the spectral data, supported by predicted chemical shifts and coupling patterns, to facilitate the structural elucidation of this bifunctional molecule.

## Interpreting the NMR Spectra of 5-Bromopentanal

**5-bromopentanal** (Br-(CH<sub>2</sub>)<sub>4</sub>-CHO) possesses two key functional groups: a terminal aldehyde and a primary alkyl bromide. These groups, with their distinct electronic effects, create a unique magnetic environment for each carbon and proton along the five-carbon chain. The interpretation of the NMR spectra relies on understanding how the electronegativity of the oxygen and bromine atoms influences the chemical shifts of nearby nuclei.

The structure with atom numbering is as follows:

## <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of **5-bromopentanal** is expected to show five distinct signals, each corresponding to a set of chemically non-equivalent protons. The aldehyde proton (H¹) is the most deshielded due to the strong electron-withdrawing effect of the carbonyl group, placing its signal far downfield.[1][2][3] Protons on the carbon adjacent to the bromine (H₅) are also



significantly deshielded.[4][5] The protons on the carbon alpha to the aldehyde  $(H_2)$  are deshielded to a lesser extent.[2][4]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **5-Bromopentanal** 

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)	Integration	Multiplicity (Predicted)	Coupling Constant (J, Hz) (Predicted)
H <sub>1</sub> (-CHO)	~9.8	1H	Triplet (t)	~1.8
H₅ (-CH₂Br)	~3.4	2H	Triplet (t)	~6.7
H <sub>2</sub> (-CH <sub>2</sub> CHO)	~2.5	2H	Multiplet (m)	-
H4 (-CH2CH2Br)	~1.9	2H	Multiplet (m)	-
H <sub>3</sub> (- CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)	~1.7	2H	Multiplet (m)	-

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **5-bromopentanal** will display five signals, one for each unique carbon atom. The carbonyl carbon of the aldehyde (C<sub>1</sub>) is the most prominent feature, appearing at the far downfield end of the spectrum, typically between 190-200 ppm.[6] [7] The carbon atom bonded to the electronegative bromine (C<sub>5</sub>) will appear in the alkyl halide region, while the other sp<sup>3</sup> hybridized carbons will be found in the upfield region.[8]

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **5-Bromopentanal** 

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)
C1 (-CHO)	~202
C <sub>2</sub> (-CH <sub>2</sub> CHO)	~44
C <sub>5</sub> (-CH <sub>2</sub> Br)	~33
C4 (-CH2CH2Br)	~32
C <sub>3</sub> (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)	~21



## **Structure-Spectra Correlation**

The following diagram illustrates the relationship between the molecular structure of **5-bromopentanal** and its key NMR signals. The deshielding effects of the aldehyde and bromine functional groups are highlighted, showing their influence on the adjacent proton and carbon atoms.

NMR structure-spectra correlation for **5-bromopentanal**.

## **Experimental Protocols**

The following provides a general methodology for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Sample Preparation:

- Approximately 5-10 mg of 5-bromopentanal is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as the chemical shift reference ( $\delta$  = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube, which is then capped and carefully placed in the NMR spectrometer's autosampler or probe.

#### Data Acquisition:

- Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR: The spectrum is acquired using a standard one-pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low



natural abundance of the <sup>13</sup>C isotope. A spectral width of ~240 ppm is used to encompass the full range of expected chemical shifts.

#### Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
- Processing steps include Fourier transformation, phase correction, and baseline correction.
- The spectrum is referenced to the TMS signal at 0.00 ppm.
- Peak integration is performed for the <sup>1</sup>H spectrum to determine the relative number of protons contributing to each signal. For the <sup>13</sup>C spectrum, peak picking identifies the chemical shift of each carbon.

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